molecular formula C14H17N3 B15067463 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine

Cat. No.: B15067463
M. Wt: 227.30 g/mol
InChI Key: QILTUGUZSORLNE-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group at the 2-position, a pyrrolidinyl group at the 6-position, and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the pyrrolidinyl and amino groups.

    6-(Pyrrolidin-1-yl)quinoline: Lacks the methyl and amino groups.

    4-Aminoquinoline: Lacks the methyl and pyrrolidinyl groups.

Uniqueness

2-Methyl-6-(pyrrolidin-1-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl, pyrrolidinyl, and amino groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-6-pyrrolidin-1-ylquinolin-4-amine

InChI

InChI=1S/C14H17N3/c1-10-8-13(15)12-9-11(4-5-14(12)16-10)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H2,15,16)

InChI Key

QILTUGUZSORLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N3CCCC3)N

Origin of Product

United States

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